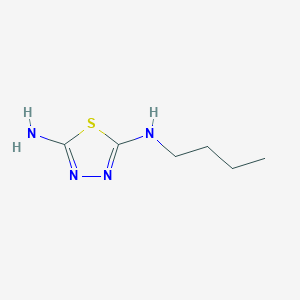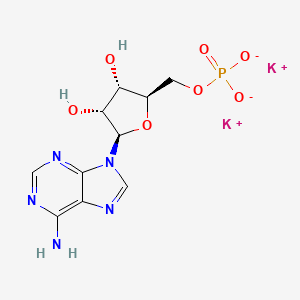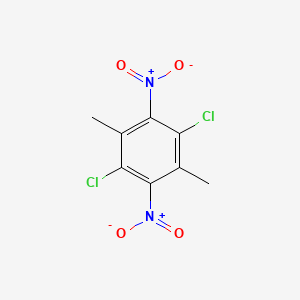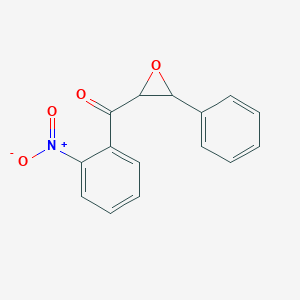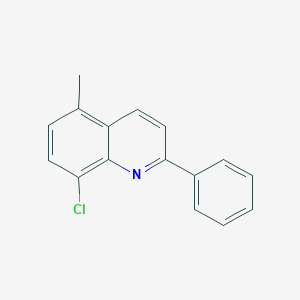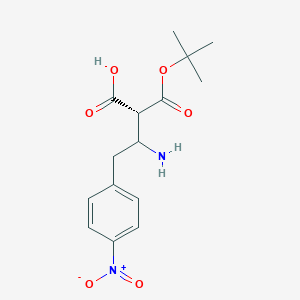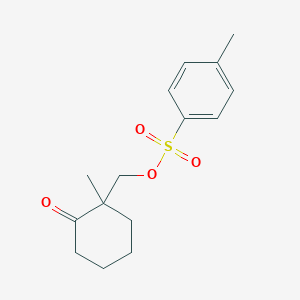
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is a sulfonate ester compound with the molecular formula C16H20O4S . It is characterized by a cyclohexyl ring and a 4-methylbenzenesulfonate group, which contribute to its utility in various organic synthesis applications and as a building block for more complex compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Methyl-2-oxocyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Major Products Formed
Nucleophilic substitution: Produces substituted cyclohexyl derivatives.
Hydrolysis: Yields (1-Methyl-2-oxocyclohexyl)methanol and 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar in structure but with a seven-membered ring instead of a six-membered ring.
Ethyl 2-oxocycloheptanecarboxylate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is unique due to its specific combination of a cyclohexyl ring and a 4-methylbenzenesulfonate group, which imparts distinct reactivity and utility in organic synthesis .
Eigenschaften
CAS-Nummer |
13756-93-9 |
|---|---|
Molekularformel |
C15H20O4S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(1-methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O4S/c1-12-6-8-13(9-7-12)20(17,18)19-11-15(2)10-4-3-5-14(15)16/h6-9H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
RIJHMWFBDNMAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
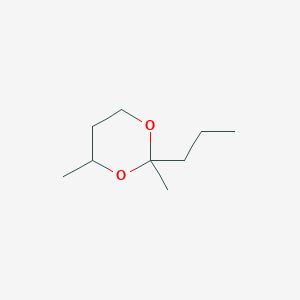
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
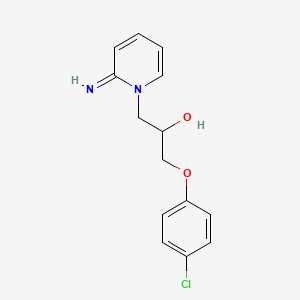
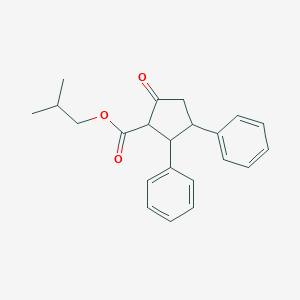
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
